molecular formula C12H16D2O3 B1143195 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid CAS No. 183948-71-2

2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid

Cat. No.: B1143195
CAS No.: 183948-71-2
M. Wt: 212.28
InChI Key:
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Description

2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid is a complex organic compound characterized by its unique structure, which includes deuterium atoms and a cyclopentyl ring

Scientific Research Applications

2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and isotope effects.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor in pharmaceutical manufacturing.

Safety and Hazards

The specific safety and hazards information for (+/-)-Jasmonic Acid-9,10-d2 is not available in the retrieved resources. It is recommended to refer to the Safety Data Sheet (SDS) of the compound for detailed information .

Future Directions

The use of deuterium in drug molecules, such as (+/-)-Jasmonic Acid-9,10-d2, has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the future research directions could involve exploring the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid typically involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopentyl ring. Common synthetic routes may involve:

    Deuterium Exchange Reactions: Utilizing deuterated reagents to introduce deuterium atoms into the molecule.

    Cyclization Reactions: Forming the cyclopentyl ring through intramolecular reactions.

    Acylation Reactions: Introducing the acetic acid moiety through acylation of the cyclopentyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]propionic acid
  • 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]butyric acid

Uniqueness

The uniqueness of 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid lies in its specific structural features, including the deuterium atoms and the cyclopentyl ring

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFBWYDHIGLCU-KKLCAENNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/CC1C(CCC1=O)CC(=O)O)/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659749
Record name {3-Oxo-2-[(2Z)-(2,3-~2~H_2_)pent-2-en-1-yl]cyclopentyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183948-71-2
Record name {3-Oxo-2-[(2Z)-(2,3-~2~H_2_)pent-2-en-1-yl]cyclopentyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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